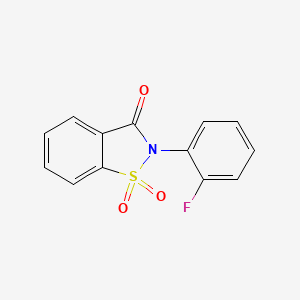
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)urea
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)urea involves the inhibition of specific enzymes and receptors through the formation of covalent bonds with their active sites. This results in the disruption of various signaling pathways and cellular processes, leading to the desired biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)urea has been found to have a wide range of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the suppression of inflammation. These effects have been observed in various in vitro and in vivo models, suggesting that this compound may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)urea in lab experiments is its high selectivity towards specific enzymes and receptors. This allows researchers to study the effects of targeted inhibition on various cellular processes, without affecting other pathways. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)urea. One potential direction is the development of more selective and less toxic analogs, which may have improved therapeutic potential. Another direction is the exploration of new applications for this compound, such as in the study of neurodegenerative diseases or cancer. Finally, the use of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)urea in combination with other compounds or therapies may also be an area of future research.
Aplicaciones Científicas De Investigación
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)urea has been widely used in scientific research for its ability to selectively inhibit the activity of certain enzymes and receptors. This compound has been found to be particularly effective in the study of various signaling pathways and cellular processes, including apoptosis, angiogenesis, and inflammation.
Propiedades
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-15-6-5-10(14-15)13-11(17)12-8-3-2-4-9(7-8)16(18)19/h2-7H,1H3,(H2,12,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBCQGGNWUHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



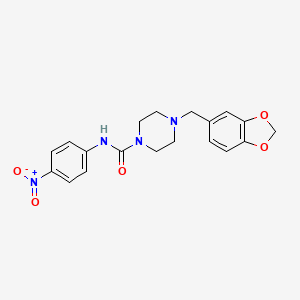

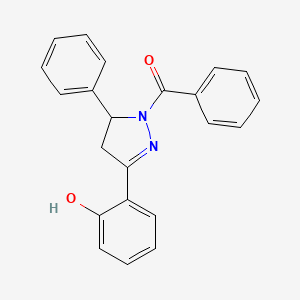
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4116019.png)
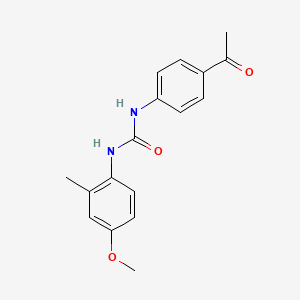
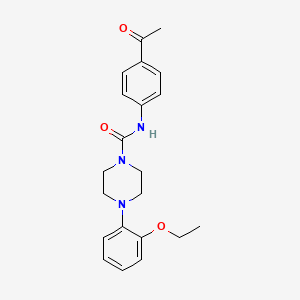


![ethyl 4-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116045.png)
![N-1-adamantyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4116046.png)
![methyl 5-(1H-indazol-3-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4116052.png)
![N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116086.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4116089.png)
